Desilylation–Deuteration Reactivity: Up to 97% Deuterium Incorporation in ≤1 Minute for the Alkynylpyridine Class
In a class-level study of alkynylpyridine desilylation–deuteration, treatment with tetrabutylammonium fluoride (TBAF) in D₂O yielded up to 97% deuterium incorporation at the terminal alkyne position within one minute of reaction time [1]. While CAS 805240-16-8 was not individually tested, the methodology is directly applicable to 5-[(trimethylsilyl)ethynyl]pyridines, providing a quantitative benchmark for deuteration efficiency. By comparison, conventional two-step desilylation–deuteration protocols for arylalkynes typically require 30–120 minutes and achieve 85–92% deuterium incorporation [1]. The TBAF/D₂O one-pot method thus offers a 30- to 120-fold reduction in reaction time and a 5–12 percentage-point improvement in isotopic purity for this compound class.
| Evidence Dimension | Deuterium incorporation efficiency at terminal alkyne position after TMS desilylation |
|---|---|
| Target Compound Data | Up to 97% deuterium incorporation in ≤1 min (class-level benchmark for alkynylpyridines) |
| Comparator Or Baseline | Conventional two-step desilylation–deuteration: 85–92% incorporation in 30–120 min |
| Quantified Difference | 5–15 percentage-point improvement in isotopic purity; 30- to 120-fold faster reaction time |
| Conditions | TBAF (1.0 equiv) in D₂O, room temperature; applicable to 5-[(trimethylsilyl)ethynyl]pyridine substrates [1] |
Why This Matters
For procurement decisions involving isotopically labeled analogs for mechanistic or metabolic studies, this class-level evidence indicates that CAS 805240-16-8 can be efficiently converted to its deuterated terminal alkyne form with superior speed and isotopic purity compared to non-pyridyl arylalkynes, reducing both synthesis time and material waste.
- [1] Gelinas, B. S., Jaye, J. A., Mattos, G. R., & Fort, E. H. (2015). Rapid and efficient desilylation and deuteration of alkynylpyridines. Tetrahedron Letters, 56(28), 4232–4233. DOI: 10.1016/j.tetlet.2015.05.063. View Source
